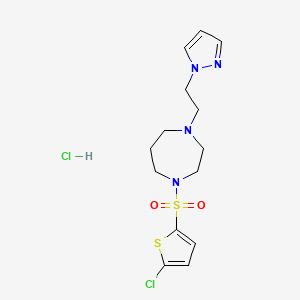
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride is a useful research compound. Its molecular formula is C14H20Cl2N4O2S2 and its molecular weight is 411.36. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in the synthesis of related chemical structures, such as in the study by Prabhudeva et al. (2017) where 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized. This process involved condensation/cyclization reactions and crystal X-ray diffraction studies for structural analysis (Prabhudeva et al., 2017).
Application in Molecular Docking and Antimicrobial Studies
- Compounds with similar structural frameworks have been utilized in molecular docking studies and antimicrobial research. For example, Malathi and Chary (2019) developed a method to synthesize 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(4(1-methyl-1H-pyrazole-5-yl)phenyl)methanone and conducted molecular docking studies to determine binding energies (Malathi & Chary, 2019).
Chemical Reactions and Synthesis Pathways
- In the research by Banfi et al. (2007), a two-step approach for the synthesis of diazepane systems, which are structurally similar to the queried compound, was explored. This involved a Ugi multicomponent reaction followed by an intramolecular SN2 reaction (Banfi et al., 2007).
Crystallographic and Structural Characterization
- Studies like the one conducted by Zheng et al. (2010), which involved the synthesis of novel pyrazolyl derivatives and their characterization using techniques like X-ray crystal diffraction, are examples of research applications for compounds with a similar chemical framework (Zheng et al., 2010).
Exploration of Chemical Properties
- Research has been conducted on the synthesis and characterization of related compounds, such as the study by Peng-yun (2013) on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, highlighting the exploration of chemical properties and synthesis processes (Peng-yun, 2013).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(2-pyrazol-1-ylethyl)-1,4-diazepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2S2.ClH/c15-13-3-4-14(22-13)23(20,21)19-8-2-6-17(10-12-19)9-11-18-7-1-5-16-18;/h1,3-5,7H,2,6,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZSYIXFZHVNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl)CCN3C=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((5-chlorothiophen-2-yl)sulfonyl)-1,4-diazepane hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

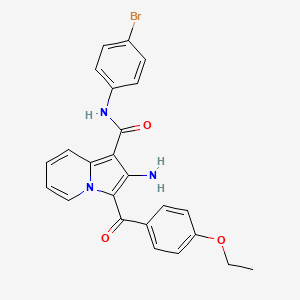
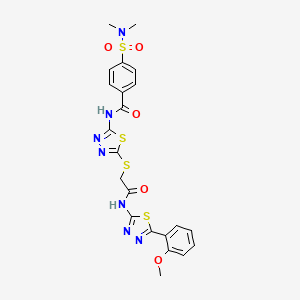
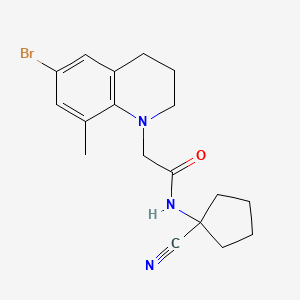
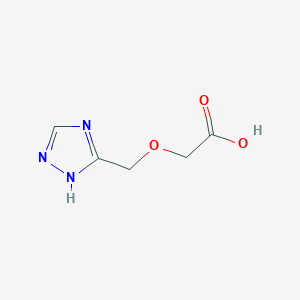
![N-(4-fluorobenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2452018.png)
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2452019.png)
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)
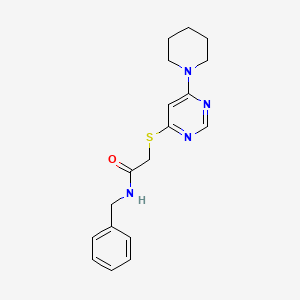
![10-Oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B2452026.png)
![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)
![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)